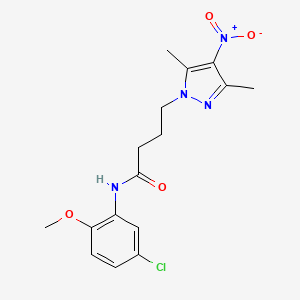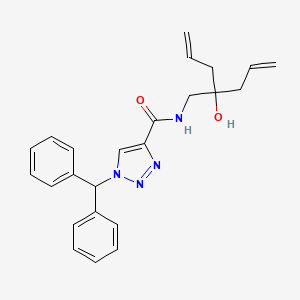![molecular formula C17H20ClNO B6024045 4-{3-[(2-chlorobenzyl)amino]butyl}phenol](/img/structure/B6024045.png)
4-{3-[(2-chlorobenzyl)amino]butyl}phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{3-[(2-chlorobenzyl)amino]butyl}phenol, also known as CB-154, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It is a phenolic compound with a molecular weight of 319.83 g/mol and a chemical formula of C18H22ClNO. In
作用機序
The exact mechanism of action of 4-{3-[(2-chlorobenzyl)amino]butyl}phenol is not fully understood. However, it is believed to act by modulating the activity of certain neurotransmitters in the brain, including dopamine and glutamate. This compound has also been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 and lipoxygenase, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models, as well as to protect against neuronal damage. This compound has also been shown to improve motor function and cognitive performance in animal models of Parkinson's disease and Alzheimer's disease.
実験室実験の利点と制限
One of the advantages of 4-{3-[(2-chlorobenzyl)amino]butyl}phenol for laboratory experiments is its high purity and stability. This compound is also relatively easy to synthesize, which makes it a cost-effective compound for research purposes. However, one limitation of this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several potential future directions for research on 4-{3-[(2-chlorobenzyl)amino]butyl}phenol. One area of interest is the development of more effective delivery methods for this compound, such as nanoparticles or liposomes. Another potential direction for research is the investigation of this compound's potential as a treatment for other neurological disorders, such as Huntington's disease or amyotrophic lateral sclerosis. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to determine its safety and efficacy in human subjects.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown promise as a potential therapeutic agent for a variety of neurological disorders. Its anti-inflammatory, analgesic, and neuroprotective effects make it a promising candidate for further research. Future studies will be needed to fully understand its mechanism of action and to determine its safety and efficacy in human subjects.
合成法
The synthesis of 4-{3-[(2-chlorobenzyl)amino]butyl}phenol involves the reaction of 4-isobutylphenol with 2-chlorobenzylamine in the presence of a catalyst such as palladium on carbon. The reaction proceeds through a series of steps, including N-alkylation, reduction, and deprotection, to yield the final product. The yield of this compound is typically in the range of 50-70%.
科学的研究の応用
4-{3-[(2-chlorobenzyl)amino]butyl}phenol has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects in animal models. This compound has also been investigated for its potential as a treatment for Parkinson's disease, Alzheimer's disease, and multiple sclerosis.
特性
IUPAC Name |
4-[3-[(2-chlorophenyl)methylamino]butyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO/c1-13(6-7-14-8-10-16(20)11-9-14)19-12-15-4-2-3-5-17(15)18/h2-5,8-11,13,19-20H,6-7,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGPFZQCPKMYXBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)O)NCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5-chloro-2-methoxyphenyl)[1-(3-isoxazolylmethyl)-3-piperidinyl]methanone](/img/structure/B6023971.png)
![1-acetyl-N-ethyl-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-4-piperidinamine](/img/structure/B6023982.png)
![5-({3-[4-(2-fluorophenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-6-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B6023987.png)
![1-{[6-(2-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}-N,N-diethyl-3-pyrrolidinamine](/img/structure/B6023989.png)


![ethyl 1-({2-[(2,3-difluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-3-piperidinecarboxylate](/img/structure/B6024011.png)
![3-{[(2-chlorobenzyl)amino]methyl}-1-(2-fluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B6024014.png)
![N-methyl-1-[4-(methylthio)benzoyl]-N-(2-phenylethyl)-3-piperidinamine](/img/structure/B6024023.png)
![3-(1-{5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-2-piperidinyl)-1-propanol](/img/structure/B6024031.png)
![1-acetyl-N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-4-piperidinamine](/img/structure/B6024052.png)

![3-(1,3-benzodioxol-5-yl)-3-phenyl-N-[2-(1,3-thiazol-4-yl)ethyl]propanamide](/img/structure/B6024058.png)
